molecular formula C7H10N4O3 B8666582 6-Amino-5-nitroso-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 146830-67-3

6-Amino-5-nitroso-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8666582
Key on ui cas rn: 146830-67-3
M. Wt: 198.18 g/mol
InChI Key: MSYYROWSVFIBSJ-UHFFFAOYSA-N
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Patent
US07125993B2

Procedure details

To a solution of 6-amino-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (5.4 g, 27 mmol) in 12.5% aqueous ammonia (135 ml) at 70° C. was added sodium dithionite (Na2S2O4, 9.45 g, 54 mmol) in portions over 15 minutes, and the mixture was stirred for 20 minutes. The solution was concentrated under reduced pressure, cooled to 5° C., the precipitate filtered off, and washed with cold water, to provide 5,6-diamino-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (12).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][CH2:10][CH3:11])[C:4](=[O:12])[C:3]=1[N:13]=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>N>[NH2:13][C:3]1[C:4](=[O:12])[N:5]([CH2:9][CH2:10][CH3:11])[C:6](=[O:8])[NH:7][C:2]=1[NH2:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)CCC)=O)N=O
Name
Quantity
9.45 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(N(C(NC1N)=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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